ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate (molecular formula: C₁₈H₁₅NO₃; molecular weight: 293.32 g/mol) is a cyanoacrylate derivative featuring a furan ring substituted with a 4-methylphenyl group at the 5-position and an electron-withdrawing cyano group. This compound is a key intermediate in synthesizing pharmacologically active prop-2-enoylamides and prop-2-enoates . Its crystal structure exhibits a syn-periplanar conformation across the C=C bond, with weak intermolecular C–H···C interactions stabilizing the lattice .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-3-20-17(19)14(11-18)10-15-8-9-16(21-15)13-6-4-12(2)5-7-13/h4-10H,3H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZTVXVRLVXZDA-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the furan moiety into furanones (γ-lactones). This reaction is critical for generating intermediates in pharmaceutical synthesis.
Key Conditions:
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Solvent: Acidic aqueous medium (e.g., H₂SO₄/H₂O)
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Temperature: 60–80°C
Thermodynamic Insight:
The standard molar enthalpy of formation (ΔfH°(g)) for related derivatives, such as ethyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate, is -149.00 kJ/mol . This value indicates moderate stability, favoring oxidative transformations under energetic conditions.
Reduction Reactions
The cyano group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This reaction expands the compound’s utility in synthesizing bioactive amines.
Example Reaction:
Key Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
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Temperature: 0–25°C
Substitution Reactions
The ester group participates in nucleophilic acyl substitution. For example, hydrolysis with aqueous NaOH yields the corresponding carboxylic acid:
Key Conditions:
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Reflux in alkaline or acidic media
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Reaction time: 4–6 hours
Electrophilic Aromatic Substitution
The 4-methylphenyl group attached to the furan ring undergoes electrophilic substitution (e.g., nitration or sulfonation). The methyl group directs incoming electrophiles to the meta position relative to itself.
Example Nitration:
Thermodynamic Data and Reaction Feasibility
Thermochemical studies using bomb calorimetry and Knudsen effusion methods provide insights into reaction energetics :
| Property | Value (kJ/mol) |
|---|---|
| Enthalpy of Sublimation (ΔsubH) | 130.5 ± 6.6 |
| Enthalpy of Formation (ΔfH°(g)) | -149.00 (experimental) |
| Enthalpy of Formation (ΔfH°(g), calculated) | -146.87 (Benson’s scheme) |
The small discrepancy between experimental and calculated ΔfH°(g) (2.13 kJ/mol) validates the reliability of Benson’s additive scheme for predicting reaction thermodynamics .
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Formula : C16H15N1O2
CAS Number : 304896-34-2
The compound is synthesized primarily through the Knoevenagel condensation reaction , which involves the reaction of ethyl cyanoacetate with 5-(4-methylphenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in solvents like ethanol or methanol. This method allows for the formation of the compound with high yield and purity.
Chemistry
Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with potential applications.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties . The structural features, including the cyano group and furan ring, contribute to its biological activity. The cyano group acts as an electrophile, while the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activities and receptor functions.
Antimicrobial Properties
Studies have shown that derivatives of furan compounds, including this one, demonstrate significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
Anticancer Activity
Several investigations highlight the anticancer potential of this compound. It may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Study
A notable study evaluated the anticancer effects of this compound on various human tumor cell lines. The compound exhibited significant growth inhibition rates, indicating its potential as a therapeutic agent.
Antimicrobial Efficacy
Research conducted on similar furan derivatives revealed their effectiveness against multiple bacterial strains. These findings suggest that this compound could be explored further for its antibiotic properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of α-cyanoacrylates with aromatic heterocyclic substituents. Key analogs and their distinguishing features are summarized below:
Key Observations :
- The 4-methylphenyl substituent in the target compound enhances steric bulk and hydrophobic interactions compared to unsubstituted furan analogs .
- Replacement of furan with thiophene (S instead of O) increases density and may alter electronic properties due to sulfur’s polarizability .
- Electron-withdrawing groups (e.g., nitro, chloro) improve reactivity in cross-coupling reactions but reduce thermal stability .
Thermodynamic Properties
Experimental data for the target compound and its phenyl derivative (PhECFP) were obtained via adiabatic calorimetry:
Insights :
- The 4-methylphenyl group in the target compound increases melting point and enthalpy of fusion compared to unsubstituted furan analogs, suggesting stronger intermolecular interactions .
- Low-temperature heat capacities correlate with molecular flexibility; bulky substituents restrict motion, raising heat capacity at higher temperatures .
Biological Activity
Ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate is an organic compound belonging to the class of enoate esters, characterized by a cyano group, a furan ring, and a methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde, facilitated by a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol .
Chemical Structure:
- Molecular Formula: C16H15N1O2
- CAS Number: 304896-34-2
The biological activity of this compound is attributed to its structural features. The cyano group acts as an electrophile, while the furan ring can engage in π-π interactions with aromatic residues in proteins. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of furan derivatives. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the furan ring is believed to enhance its interaction with cellular targets involved in cancer pathways .
Case Studies
- Anticancer Study :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (2E)-3-(furan-2-yl)prop-2-enoate | Structure | Moderate antibacterial |
| Ethyl (2E)-3-(5-methylfuran-2-yl)prop-2-enoate | Structure | Anticancer properties |
| Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | Structure | Antioxidant activity |
The unique structural features of this compound contribute to its distinct biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
